molecular formula C5H2F3N3O2 B1613518 2,3,6-Trifluoro-5-nitropyridin-4-amine CAS No. 405230-88-8

2,3,6-Trifluoro-5-nitropyridin-4-amine

Cat. No.: B1613518
CAS No.: 405230-88-8
M. Wt: 193.08 g/mol
InChI Key: JGKKTYBVXGSDNC-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-5-nitropyridin-4-amine is a fluorinated pyridine derivative characterized by a nitro group at position 5, an amine group at position 4, and fluorine substituents at positions 2, 3, and 6 on the aromatic ring. Its molecular formula is C₅H₂F₃N₃O₂, with an exact mass of 193.01022 g/mol . The compound’s structure combines strong electron-withdrawing groups (nitro and fluorine) with a nucleophilic amine, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2,3,6-trifluoro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKKTYBVXGSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624356
Record name 2,3,6-Trifluoro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-88-8
Record name 2,3,6-Trifluoro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3,6-Trifluoro-5-nitropyridin-4-amine typically involves the nitration of 2,3,6-trifluoropyridine followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst for reduction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,6-Trifluoro-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,6-Trifluoro-5-nitropyridin-4-amine is used in scientific research for various applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the nitro and amino groups contribute to its reactivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Effects: Replacement of fluorine with chlorine (e.g., 2,6-Dichloro-3-nitropyridin-4-amine) reduces electronegativity at positions 2 and 6. Chlorine’s larger atomic radius may sterically hinder reactions compared to fluorine.

Nitro Group Position :

  • Shifting the nitro group from position 5 (target compound) to 3 (analogs) changes the electronic distribution of the pyridine ring. A nitro group at C3 may deactivate the ring differently, influencing reactivity in electrophilic or nucleophilic substitutions .

Amine Group Stability: The amine at position 4 is conserved across all compounds, suggesting its critical role in hydrogen bonding or coordination chemistry. However, adjacent electron-withdrawing groups (e.g., NO₂ at C3 or C5) may protonate the amine under acidic conditions, altering solubility .

Biological Activity

2,3,6-Trifluoro-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H3_3F3_3N4_4O2_2. The presence of trifluoromethyl and nitro groups contributes to its unique chemical reactivity and biological properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic properties include:

PropertyDescription
Absorption Likely varies based on formulation; studies needed.
Distribution Predicted to distribute widely due to lipophilicity.
Metabolism May undergo metabolism via cytochrome P450 enzymes.
Excretion Expected renal excretion; specifics require further investigation.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Similar nitropyridine derivatives have shown promise in inhibiting cancer cell growth in vitro.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been hypothesized based on structural analogs.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL observed in some cases .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound inhibited proliferation in several cancer cell lines. The compound exhibited a dose-dependent response with IC50 values ranging from 10 to 25 µM .

Study 3: Mechanistic Insights

Research into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase activity in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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